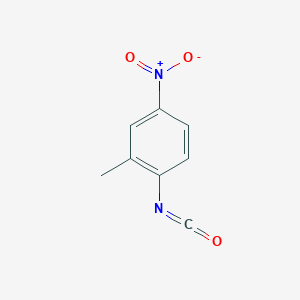

2-Methyl-4-nitrophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-4-7(10(12)13)2-3-8(6)9-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCFUPBIPMLIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401678 | |

| Record name | 2-Methyl-4-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56309-59-2 | |

| Record name | 2-Methyl-4-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

phosgenation of 2-methyl-4-nitroaniline to isocyanate

An In-Depth Technical Guide to the Phosgenation of 2-Methyl-4-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-4-nitrophenyl isocyanate through the phosgenation of 2-methyl-4-nitroaniline. It covers the underlying chemistry, detailed experimental protocols, critical safety procedures, and quantitative data.

Introduction

The conversion of primary amines to isocyanates via phosgenation is a fundamental transformation in industrial organic chemistry.[1][2] this compound is an aryl isocyanate derivative that serves as a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The process involves the reaction of 2-methyl-4-nitroaniline with phosgene (COCl₂), a highly toxic and reactive gas.[1][3]

Due to the extreme hazards associated with phosgene, this reaction demands stringent safety protocols, specialized equipment, and highly trained personnel.[4][5] This document outlines the necessary procedures and data to perform this conversion safely and effectively in a laboratory setting. Safer alternatives to gaseous phosgene, such as diphosgene (a liquid) and triphosgene (a solid), are often considered as they can be easier to handle, though they decompose to phosgene and require the same safety precautions.[3][4][6]

Reaction Mechanism and Stoichiometry

The phosgenation of a primary amine proceeds in two main stages. First, the amine reacts with phosgene to form an intermediate carbamoyl chloride. This is typically performed at a lower temperature ("cold phosgenation"). Subsequently, heating the reaction mixture eliminates hydrogen chloride (HCl) to yield the final isocyanate product ("hot phosgenation").[1][7]

Overall Reaction: R-NH₂ + COCl₂ → R-NCO + 2 HCl (where R = 2-methyl-4-nitrophenyl)

The logical flow of this chemical transformation is visualized below.

Caption: Chemical pathway for the phosgenation of an amine.

Quantitative Data

A summary of the physical and chemical properties of the primary reactant and product is provided below for easy reference.

| Property | 2-Methyl-4-nitroaniline (Reactant) | This compound (Product) |

| CAS Number | 99-52-5[8][9] | 56309-59-2 |

| Molecular Formula | C₇H₈N₂O₂[8] | CH₃C₆H₃(NO₂)NCO |

| Molecular Weight | 152.15 g/mol [10] | 178.14 g/mol |

| Appearance | Yellow needles or mustard yellow powder[8][11] | Solid |

| Melting Point | 130-133 °C | 81-84 °C |

| Boiling Point | Not applicable | 168 °C / 23 mmHg |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone[11] | Reacts with water[1] |

Experimental Protocol

The following is a representative protocol for the phosgenation of an aromatic amine, adapted for 2-methyl-4-nitroaniline based on established procedures for similar compounds like p-nitroaniline.[12] Extreme caution must be exercised at all steps.

Materials and Equipment:

-

2-Methyl-4-nitroaniline

-

Phosgene (or triphosgene as a safer alternative)

-

Inert, anhydrous solvent (e.g., ethyl acetate, chlorobenzene, xylene)[11][12]

-

Three-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a reflux condenser connected to a scrubbing system (e.g., sodium hydroxide solution) to neutralize excess phosgene and HCl gas.

-

Heating mantle

-

Standard glassware for workup and purification.

-

All glassware must be thoroughly dried before use.

Procedure:

-

Apparatus Setup: Assemble the reaction apparatus in a certified high-performance fume hood.[4][13] Ensure the scrubbing system is functioning correctly.

-

Solvent and Phosgene Addition: Charge the reaction flask with a suitable volume of anhydrous solvent (e.g., 500 mL of ethyl acetate). Introduce a steady stream of phosgene gas into the solvent at room temperature until the solution is saturated.

-

Amine Addition: Prepare a solution of 2-methyl-4-nitroaniline (e.g., 0.5 mol) in the same anhydrous solvent (e.g., 1 L). Slowly add this solution to the phosgene-saturated solvent in the reaction flask over a period of 3-4 hours. A precipitate of the amine hydrochloride may form initially but should dissolve as the reaction proceeds.[12] Maintain a continuous slow stream of phosgene throughout the addition to ensure an excess is always present.[12]

-

Hot Phosgenation: After the amine addition is complete, gently heat the reaction mixture to reflux (the exact temperature depends on the solvent used, typically 100-200°C).[7] Continue to pass phosgene through the refluxing solution. The completion of the reaction is often indicated by the cessation of HCl gas evolution.

-

Phosgene Removal: Stop the heating and the phosgene flow. Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved excess phosgene, ensuring the exhaust gas is passed through the scrubber.

-

Workup and Purification:

The general workflow for this hazardous synthesis is depicted in the following diagram.

Caption: Generalized workflow for a laboratory-scale phosgenation.

Critical Safety Precautions

Phosgene is an extremely toxic gas that can cause fatal respiratory damage even at low concentrations.[4] All work must be conducted with the utmost care and adherence to established safety protocols.

-

Engineering Controls: All manipulations must be performed in a high-efficiency fume hood, glove box, or a fully contained and automated system.[4][5] The area should be equipped with permanently installed, redundant phosgene detectors with audible and visual alarms set at the occupational exposure limit (OEL), typically around 0.1 ppm.[5]

-

Personal Protective Equipment (PPE): At a minimum, complete eye and skin protection is required.[4] This includes chemical safety goggles, a face shield, and gloves resistant to phosgene, such as those made from Viton.[4] A properly fitted gas mask with an appropriate filter (e.g., ABEK P3) is mandatory during any potential exposure, and self-contained breathing apparatus (SCBA) should be available for emergency situations.[5]

-

Handling and Storage: Phosgene should be stored in a dedicated, well-ventilated toxic gas cabinet.[4] Quantities should be kept to the absolute minimum required. Phosgene reacts vigorously with water, amines, and alcohols and must be kept segregated from them.[4]

-

Emergency Procedures: In case of a leak, the area must be evacuated immediately.[4] Automated neutralization systems, such as an ammonia sprinkler, can be installed in production facilities to decontaminate the area.[5] All personnel must be trained on emergency procedures and the location of safety equipment.

-

Waste Disposal: All contaminated materials and reaction byproducts must be decontaminated (e.g., with an alkaline solution) and disposed of as hazardous waste according to institutional guidelines.[4]

References

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. ehs.ucsb.edu [ehs.ucsb.edu]

- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP0143501A2 - Process for preparing organic isocyanates - Google Patents [patents.google.com]

- 8. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS NO: 99-52-5 | 2-Methyl-4-nitroaniline | Fast Red RL Base [jayfinechem.com]

- 10. 2-Methyl-4-nitroaniline | High-Purity Reagent [benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Characterization of 2-Methyl-4-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitrophenyl isocyanate is an aromatic organic compound containing a reactive isocyanate group, a nitro group, and a methyl group attached to a benzene ring. Its chemical structure suggests its potential as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and water, making it a versatile functional group in organic synthesis. A thorough spectral characterization is essential for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed overview of the expected spectral properties of this compound and the standard experimental protocols for their determination.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data from analogous compounds, including 2-methyl-4-nitrophenol, 2-nitrophenyl isocyanate, and other substituted nitrobenzene and phenyl isocyanate derivatives.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.1-8.3 | d | 1H | Ar-H (ortho to NO₂) |

| ~7.9-8.1 | dd | 1H | Ar-H (ortho to NCO and meta to NO₂) |

| ~7.3-7.5 | d | 1H | Ar-H (ortho to CH₃) |

| ~2.3-2.5 | s | 3H | -CH₃ |

Note: The exact chemical shifts and coupling constants will be influenced by the solvent and the electronic effects of the substituents.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C -NO₂ |

| ~145 | C -NCO |

| ~135 | C -CH₃ |

| ~125-130 | Ar-C H |

| ~120-125 | Ar-C H |

| ~115-120 | Ar-C H |

| ~125 | NCO |

| ~20 | -CH₃ |

Predicted FT-IR Data

Sample Preparation: KBr pellet or thin film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270-2250 | Strong, Sharp | Asymmetric stretch of -N=C=O |

| ~1520-1500 | Strong | Asymmetric stretch of -NO₂ |

| ~1350-1330 | Strong | Symmetric stretch of -NO₂ |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch (from CH₃) |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI) Molecular Weight: 178.14 g/mol

| m/z | Ion |

| 179.0451 | [M+H]⁺ |

| 201.0271 | [M+Na]⁺ |

| 177.0306 | [M-H]⁻ |

Source: Predicted data from PubChem for C₈H₆N₂O₃.[1]

Predicted UV-Vis Spectroscopy Data

Solvent: Ethanol or Methanol

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~250-270 | High | π → π* (aromatic system) |

| ~300-320 | Moderate | n → π* (nitro group) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the solid is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain it.[2]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition:

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Key parameters include the pulse angle, acquisition time, and relaxation delay.[3]

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. This involves broadband irradiation at proton frequencies while observing the carbon frequencies.[4]

-

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. The chemical shifts, multiplicities, and integrals (for ¹H NMR) of the peaks are then analyzed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (Thin Film Method):

-

Data Acquisition: Place the KBr pellet or the salt plate in the sample holder of the FT-IR spectrometer. A background spectrum of the empty spectrometer (or a blank KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument passes an infrared beam through the sample and measures the absorption of light at different wavenumbers.[8]

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The positions and intensities of the absorption bands are then correlated with specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar to nanomolar concentration range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode to aid ionization.[9]

-

Instrument Setup: The solution is infused into the ESI source at a low flow rate via a syringe pump. A high voltage (typically 2-6 kV) is applied to the tip of the infusion capillary.[9]

-

Ionization: The high electric field at the capillary tip creates a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density increases, leading to the formation of gas-phase ions of the analyte.[10][11]

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates the ions based on their mass-to-charge ratio (m/z).[9]

-

Detection and Data Processing: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly those involving conjugated systems.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).[12][13]

-

Instrument Setup: A pair of matched quartz cuvettes is used. One cuvette is filled with the pure solvent (the blank), and the other with the sample solution.

-

Data Acquisition: Place the blank cuvette in the spectrophotometer and record a baseline spectrum. Then, replace the blank with the sample cuvette and measure the absorbance of the sample over a specific wavelength range (e.g., 200-800 nm).[13][14]

-

Data Processing: The instrument's software subtracts the baseline spectrum from the sample spectrum to provide the final UV-Vis spectrum. The wavelength(s) of maximum absorbance (λmax) are identified.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the comprehensive spectral characterization of an organic compound.

Caption: Workflow for the spectral characterization of an organic compound.

References

- 1. PubChemLite - this compound (C8H6N2O3) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. books.rsc.org [books.rsc.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. mmrc.caltech.edu [mmrc.caltech.edu]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. youtube.com [youtube.com]

- 14. longdom.org [longdom.org]

A Technical Guide to the Spectroscopic Analysis of 2-Methyl-4-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) data for 2-Methyl-4-nitrophenyl isocyanate (C₈H₆N₂O₃). It includes a summary of key data points, detailed experimental protocols for acquiring such data, and logical workflows for its analysis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 56309-59-2 | |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.14 g/mol | |

| Appearance | Solid | |

| Melting Point | 81-84 °C | |

| Boiling Point | 168 °C at 23 mmHg |

Mass Spectrometry Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information helps in determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass spectrometry data for this compound.

| Adduct | m/z |

| [M+H]⁺ | 179.04512 |

| [M+Na]⁺ | 201.02706 |

| [M-H]⁻ | 177.03056 |

| [M+NH₄]⁺ | 196.07166 |

| [M+K]⁺ | 217.00100 |

| [M]⁺ | 178.03729 |

| [M]⁻ | 178.03839 |

Data sourced from PubChem and calculated using CCSbase.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the characteristic vibrational bands are expected for the isocyanate, nitro, and aromatic methyl groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Isocyanate (-N=C=O) | ~2250 - 2275 (strong, sharp) |

| Nitro (-NO₂) | ~1500 - 1570 (asymmetric stretch) and ~1300 - 1370 (symmetric stretch) |

| Aromatic C-H | ~3000 - 3100 |

| Methyl C-H | ~2850 - 3000 |

| C=C (Aromatic) | ~1400 - 1600 |

Experimental Protocols

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the solid compound in 1 mL of a suitable solvent such as acetonitrile or methanol. The solution is then further diluted to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Analysis: The prepared sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrometer is operated in both positive and negative ion modes to detect various adducts. Data is acquired over a mass range of m/z 50-500.

-

Data Processing: The acquired mass spectra are processed to identify the molecular ion peak and other relevant fragment ions. The experimental mass-to-charge ratios are then compared with the theoretical values.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Background Collection: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.

-

Sample Analysis: The solid sample is pressed firmly against the ATR crystal to ensure good contact. The infrared spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The acquired sample spectrum is baseline corrected and the prominent absorption bands are identified and assigned to their corresponding functional groups.

Workflow and Data Analysis Diagrams

The following diagrams illustrate the experimental workflow for obtaining spectral data and the logical process for data analysis.

References

Whitepaper: A Guide to the Molecular Orbital Analysis of 2-Methyl-4-nitrophenyl isocyanate

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This technical guide provides a comprehensive framework for conducting and interpreting a molecular orbital analysis of 2-Methyl-4-nitrophenyl isocyanate. Given the absence of specific published research on this molecule's complete molecular orbital analysis, this document outlines the established computational protocols, theoretical underpinnings, and expected outcomes based on analyses of analogous compounds.

Introduction

This compound is an aromatic isocyanate, a class of compounds known for their high reactivity and utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes. The molecule's structure, featuring an electron-donating methyl group and electron-withdrawing nitro and isocyanate groups, suggests a complex electronic profile that governs its reactivity and potential biological interactions.

Molecular orbital (MO) theory provides a powerful lens for understanding the electronic structure and chemical behavior of molecules. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can predict sites of reactivity, kinetic stability, and electronic transition properties. This guide details the application of Density Functional Theory (DFT), a robust computational method, to elucidate these characteristics for this compound.

Theoretical Framework

The foundation of this analysis lies in modern quantum chemistry, specifically Molecular Orbital Theory and Density Functional Theory.

-

Molecular Orbital (MO) Theory: This theory posits that atomic orbitals combine to form molecular orbitals that span the entire molecule. Electrons occupy these MOs, with the HOMO representing the outermost, highest-energy electrons, and the LUMO representing the lowest-energy vacant orbital. The energy and spatial distribution of these frontier orbitals are paramount in determining how a molecule interacts with other chemical species.[1]

-

Density Functional Theory (DFT): DFT is a computational method used to investigate the electronic structure of many-body systems.[2] It is based on the principle that the energy of a molecule can be determined from its electron density.[2] For calculations on organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often employed as they provide a good balance of accuracy and computational cost.

Experimental and Computational Protocols

This section outlines the standard protocols for both the synthesis and the computational analysis of this compound.

Synthesis Protocol (Illustrative)

While various methods exist, a common route to synthesizing aryl isocyanates involves the reaction of the corresponding amine with phosgene or a phosgene equivalent.

Materials:

-

2-Methyl-4-nitroaniline

-

Triphosgene (bis(trichloromethyl) carbonate) - a safer alternative to phosgene gas

-

Inert solvent (e.g., dry toluene or ethyl acetate)

-

Base (e.g., triethylamine)

Procedure:

-

A solution of 2-Methyl-4-nitroaniline in a dry, inert solvent is prepared in a three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A solution of triphosgene in the same solvent is added dropwise with vigorous stirring.

-

After the addition is complete, a base such as triethylamine is slowly added to neutralize the HCl formed during the reaction.

-

The reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic N=C=O stretch of the isocyanate around 2250-2275 cm⁻¹).

-

Upon completion, the reaction mixture is cooled, and the salt byproduct (triethylamine hydrochloride) is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified, typically by recrystallization from a suitable solvent (e.g., hexane or carbon tetrachloride) or by vacuum distillation, to yield pure this compound.

Computational Protocol

The following protocol details the steps for a comprehensive DFT-based molecular orbital analysis.

Software: Gaussian, GAMESS, or ORCA are suitable quantum chemistry software packages.[3][4]

Methodology:

-

Structure Optimization: The initial 3D structure of this compound is drawn using a molecular editor and subjected to geometry optimization. This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine various electronic properties.

A typical computational setup would be:

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p) (This provides a good description of electron distribution, including polarization and diffuse functions, which are important for anions and excited states).

The workflow for this computational analysis is visualized below.

Caption: Computational workflow for molecular orbital analysis.

Data Presentation and Interpretation

This section presents the expected quantitative data from the computational analysis in structured tables, along with an interpretation of their chemical significance.

Optimized Molecular Geometry

The geometry optimization provides the most stable arrangement of atoms. Key structural parameters are summarized below.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-N (isocyanate) | 1.38 | |

| N=C (isocyanate) | 1.21 | |

| C=O (isocyanate) | 1.18 | |

| C-N (nitro) | 1.48 | |

| N-O (nitro) | 1.23 | |

| C-C (aromatic avg.) | 1.40 | |

| C-C (methyl) | 1.51 | |

| Bond Angles (°) | ||

| C-N=C | 125.0 | |

| N=C=O | 175.0 | |

| O-N-O | 124.5 | |

| Dihedral Angle (°) | ||

| C-C-N-C (isocyanate) | 180.0 |

Table 1: Predicted geometric parameters for this compound.

Frontier Molecular Orbitals (FMOs)

The analysis of FMOs is crucial for understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

| Property | Predicted Value (eV) |

| Highest Occupied MO (HOMO) Energy | -7.50 |

| Lowest Unoccupied MO (LUMO) Energy | -3.25 |

| HOMO-LUMO Energy Gap (ΔE) | 4.25 |

Table 2: Predicted Frontier Molecular Orbital energies.

The HOMO-LUMO gap (ΔE) is a key indicator of molecular stability.[5] A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[6] A value of 4.25 eV indicates a moderately reactive molecule, which is characteristic of isocyanates used in synthesis.

Caption: FMO interaction in a nucleophilic attack.

Molecular Electrostatic Potential (MEP) Map

The MEP map visualizes the electrostatic potential on the electron density surface, revealing the charge distribution.[7][8] It is a valuable tool for predicting how molecules will interact.

-

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), susceptible to electrophilic attack. For this compound, these areas are expected around the oxygen atoms of the nitro and isocyanate groups.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), susceptible to nucleophilic attack. The carbon atom of the isocyanate group (-N=C=O) is expected to be a primary site for nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen and oxygen atoms.

Caption: Interpreting an MEP map for reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into charge distribution and intramolecular interactions, such as hyperconjugation.[9][10][11] The calculated atomic charges (Mulliken charges are a common method) quantify the electron distribution.

| Atom Number/Group | Predicted Mulliken Charge (a.u.) |

| C (isocyanate) | +0.65 |

| O (isocyanate) | -0.45 |

| N (isocyanate) | -0.20 |

| N (nitro) | +0.80 |

| O (nitro, avg.) | -0.48 |

| C (ring, attached to -CH₃) | -0.15 |

| C (ring, attached to -NO₂) | +0.25 |

Table 3: Predicted Mulliken atomic charges for key atoms.

The large positive charges on the isocyanate carbon and the nitro-group nitrogen confirm their strong electrophilic character. The negative charges are localized on the highly electronegative oxygen atoms. This charge distribution is consistent with the reactivity patterns predicted by the MEP map.

Conclusion

The molecular orbital analysis of this compound, performed via DFT calculations, provides critical insights into its electronic structure and reactivity. The key findings from such an analysis would indicate:

-

High Electrophilicity: A significant positive charge and the LUMO localization on the isocyanate carbon atom identify it as the primary site for nucleophilic attack, which is the characteristic reaction of isocyanates.

-

Moderate Stability: A HOMO-LUMO gap of approximately 4.25 eV suggests a molecule that is stable enough for isolation and storage but sufficiently reactive for synthetic applications.

-

Charge Polarization: The strong electron-withdrawing nature of the nitro and isocyanate groups, contrasted with the electron-donating methyl group, creates a highly polarized aromatic system, influencing its interaction with biological targets and its utility in materials science.

This theoretical framework serves as a robust guide for researchers and scientists in drug development and materials science, enabling the prediction of chemical behavior and facilitating the rational design of new molecules and reaction pathways involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Density functional theory - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 6. learn.schrodinger.com [learn.schrodinger.com]

- 7. MEP [cup.uni-muenchen.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NBO [cup.uni-muenchen.de]

- 10. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]

- 11. iopenshell.usc.edu [iopenshell.usc.edu]

An In-depth Technical Guide on the Solubility of 2-Methyl-4-nitrophenyl isocyanate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-4-nitrophenyl isocyanate in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on qualitative solubility based on the behavior of structurally similar compounds and the general reactivity of isocyanates. Furthermore, a detailed experimental protocol is provided for the quantitative determination of solubility.

Introduction to this compound

This compound is an aromatic organic compound featuring a reactive isocyanate group (-NCO), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring. Its chemical structure dictates its physical and chemical properties, including its solubility in various solvents. The isocyanate group is highly electrophilic and will react with nucleophiles such as alcohols, amines, and water. This reactivity is a critical consideration when selecting a solvent for dissolution.

Compound Properties:

-

Molecular Formula: C₈H₆N₂O₃

-

Molecular Weight: 178.14 g/mol

-

Appearance: Typically a yellow to brown solid.

-

Melting Point: 81-84 °C

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in various common organic solvents.

| Solvent Class | Common Solvents | Expected Solubility | Rationale and Remarks |

| Aprotic Polar Solvents | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Likely Soluble | These solvents can solvate the polar nitro and isocyanate groups without reacting. Toluene diisocyanate, a related compound, is very soluble in acetone. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Likely Soluble | The aromatic ring of the isocyanate interacts favorably with aromatic solvents. The related 4-Nitrophenyl isocyanate is soluble in benzene and toluene. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble | These are versatile solvents for a wide range of organic compounds. |

| Ethers | Diethyl Ether | Likely Soluble | Toluene diisocyanate is soluble in ethyl ether. |

| Protic Solvents | Alcohols (Methanol, Ethanol), Water | Reactive (Not Recommended for Dissolution) | Isocyanates react with alcohols to form urethanes and with water to form an unstable carbamic acid which decomposes to an amine and carbon dioxide. These solvents should be avoided if simple dissolution is desired. |

| Nonpolar Solvents | Hexane, Cyclohexane | Likely Sparingly Soluble to Insoluble | The polarity of the nitro and isocyanate groups will likely limit solubility in nonpolar aliphatic solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental approach is necessary. A common and reliable method for determining the concentration of an isocyanate in solution is through back-titration, often referred to as the dibutylamine method. This protocol can be adapted to determine the saturation solubility of this compound in a chosen aprotic solvent.

Principle: A known excess of a standard solution of di-n-butylamine is reacted with a known volume of the saturated isocyanate solution. The highly reactive isocyanate group reacts quantitatively with the amine to form a urea derivative. The unreacted di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid. By determining the amount of unreacted amine, the amount of amine that reacted with the isocyanate can be calculated, and thus the concentration of the isocyanate in the original solution can be determined.

Materials and Reagents:

-

This compound

-

Anhydrous aprotic solvent of choice (e.g., Toluene, Acetone)

-

Di-n-butylamine solution in the chosen anhydrous solvent (e.g., 0.1 M, standardized)

-

Hydrochloric acid in isopropanol (e.g., 0.1 M, standardized)

-

Isopropanol

-

Potentiometric titrator with a suitable electrode (e.g., pH electrode for non-aqueous titration) or a visual indicator (e.g., bromophenol blue)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.45 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen anhydrous solvent in a sealed flask.

-

Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

Allow the excess solid to settle.

-

-

Sample Preparation for Titration:

-

Carefully withdraw a known volume of the clear supernatant (saturated solution) using a volumetric pipette, ensuring no solid particles are transferred. For accuracy, it is recommended to filter the solution using a syringe filter.

-

Transfer the aliquot of the saturated solution into a clean, dry titration vessel.

-

-

Reaction with Di-n-butylamine:

-

Add a known excess volume of the standardized di-n-butylamine solution to the titration vessel containing the saturated isocyanate solution.

-

Allow the reaction to proceed for a set amount of time (e.g., 15 minutes) with gentle stirring to ensure the complete reaction of the isocyanate.

-

-

Back-Titration:

-

Add a suitable volume of isopropanol to the reaction mixture to ensure the solubility of all components during titration.

-

Titrate the excess (unreacted) di-n-butylamine with the standardized hydrochloric acid solution.

-

Record the volume of HCl required to reach the endpoint (either potentiometrically or by color change of the indicator).

-

-

Blank Titration:

-

Perform a blank titration by following steps 3 and 4, but without adding the saturated isocyanate solution. This determines the total amount of di-n-butylamine initially added.

-

Calculations:

-

Moles of HCl for the sample (V_sample): Volume of HCl used in the sample titration.

-

Moles of HCl for the blank (V_blank): Volume of HCl used in the blank titration.

-

Molarity of HCl (M_HCl): Molarity of the standardized hydrochloric acid solution.

-

Volume of the saturated solution aliquot (V_aliquot): The volume of the saturated isocyanate solution taken for titration.

-

Moles of reacted isocyanate = (V_blank - V_sample) * M_HCl

-

Solubility (mol/L) = Moles of reacted isocyanate / V_aliquot

-

Solubility (g/L) = Solubility (mol/L) * Molecular Weight of this compound

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Safety Considerations

Isocyanates are toxic and can cause respiratory irritation and sensitization. All handling of this compound and its solutions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Care should be taken to avoid contact with moisture.

An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-nitrophenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-Methyl-4-nitrophenyl isocyanate, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development who handle or utilize this compound in their work.

Core Physical Properties

This compound, a member of the aryl isocyanate family, is a chemical intermediate of interest in various synthetic applications.[1] Its physical state and thermal stability are critical parameters for its storage, handling, and reaction control.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Melting Point | 81-84 °C | Atmospheric Pressure |

| Boiling Point | 168 °C | 23 mmHg |

Table 1: Key physical properties of this compound.[1]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard experimental methodologies for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Boiling Point Determination under Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed. This technique lowers the boiling point by reducing the pressure above the liquid.

Apparatus:

-

Vacuum distillation glassware setup (round-bottom flask, distillation head with condenser, receiving flask)

-

Vacuum pump or water aspirator

-

Manometer

-

Heating mantle

-

Stirring bar or boiling chips

-

Thermometer

Procedure:

-

Assembly: The vacuum distillation apparatus is assembled, ensuring all glass joints are properly sealed with vacuum grease. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm leading to the condenser.

-

Sample and Stirring: The this compound is placed in the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Evacuation: The system is slowly evacuated to the desired pressure, which is monitored by the manometer.

-

Heating: Once the target pressure is stable, the distilling flask is heated gently using a heating mantle.

-

Distillation: The temperature is gradually increased until the liquid begins to boil and a ring of condensate rises up the distillation head.

-

Temperature Reading: The temperature is recorded when the vapor temperature stabilizes as the liquid condenses and collects in the receiving flask. This stable temperature is the boiling point at the recorded pressure.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Workflow for determining physical properties.

Isocyanates are reactive electrophiles that readily undergo nucleophilic attack. A common reaction is their interaction with alcohols to form urethanes or with amines to form ureas.[2] This reactivity is a cornerstone of polyurethane chemistry.

Caption: Reaction of isocyanate with a nucleophile.

References

Methodological & Application

Application Note and Protocol: Derivatization of Aliphatic Amines with 2-Methyl-4-nitrophenyl isocyanate for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic amines are a class of organic compounds that are frequently analyzed in environmental and biological samples. However, their detection by High-Performance Liquid Chromatography (HPLC) can be challenging as they often lack a suitable chromophore for UV detection. To overcome this limitation, a pre-column derivatization step is commonly employed to introduce a UV-active moiety to the amine molecule.[1] This application note provides a detailed protocol for the derivatization of primary and secondary aliphatic amines with 2-Methyl-4-nitrophenyl isocyanate. This reagent reacts with amines to form stable, UV-active urea derivatives, enabling their sensitive quantification by HPLC.[2][3]

The reaction involves the nucleophilic addition of the amine to the isocyanate group, forming a substituted urea. The resulting derivative possesses a strong chromophore due to the nitrophenyl group, allowing for sensitive detection at appropriate wavelengths.

Chemical Reaction

The derivatization reaction proceeds as follows:

Caption: Reaction of an aliphatic amine with this compound to form a urea derivative.

Experimental Protocol

This protocol outlines the necessary steps for the derivatization of aliphatic amines and their subsequent analysis by HPLC.

Materials and Reagents

-

This compound (Purity ≥ 98%)

-

Aliphatic amine standards (e.g., methylamine, ethylamine, propylamine, butylamine)

-

Acetonitrile (ACN), HPLC grade

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Triethylamine (TEA), (Purity ≥ 99%)

-

Deionized water (18.2 MΩ·cm)

-

0.2 µm syringe filters

-

HPLC vials

Equipment

-

HPLC system with a UV detector

-

Analytical balance

-

Vortex mixer

-

Pipettes

-

Thermostatted water bath or heating block

Reagent Preparation

-

Derivatization Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

-

Amine Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each aliphatic amine by dissolving 10 mg of the standard in 10 mL of deionized water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with deionized water to achieve the desired concentrations for calibration.

-

Catalyst Solution (1% v/v): Prepare a 1% solution of triethylamine in acetonitrile.

Derivatization Procedure

-

To an HPLC vial, add 100 µL of the amine standard or sample solution.

-

Add 100 µL of the derivatization reagent solution.

-

Add 20 µL of the 1% triethylamine catalyst solution.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.

-

After incubation, cool the vial to room temperature.

-

Add 780 µL of acetonitrile to the vial to bring the total volume to 1 mL and vortex to mix.

-

Filter the solution through a 0.2 µm syringe filter into a clean HPLC vial.

-

The sample is now ready for HPLC analysis.

HPLC Analysis

HPLC Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Deionized Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 50% B; 2-15 min: 50-80% B; 15-20 min: 80% B; 20-22 min: 80-50% B; 22-25 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Representative Quantitative Data

The following table presents representative analytical performance data for the analysis of aliphatic amine derivatives. This data is illustrative and may vary depending on the specific instrumentation and experimental conditions.

| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |

| Methylamine Derivative | 5.2 | 0.1 - 20 | > 0.999 | 0.03 | 0.1 |

| Ethylamine Derivative | 6.8 | 0.1 - 20 | > 0.999 | 0.03 | 0.1 |

| Propylamine Derivative | 8.5 | 0.1 - 20 | > 0.999 | 0.04 | 0.12 |

| Butylamine Derivative | 10.1 | 0.1 - 20 | > 0.999 | 0.05 | 0.15 |

Experimental Workflow

Caption: Experimental workflow for the derivatization and analysis of aliphatic amines.

Safety Precautions

-

Isocyanates are toxic and can be sensitizers.[4] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Aliphatic amines can be corrosive and have strong odors. Handle them with care in a fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive protocol for the derivatization of aliphatic amines with this compound, enabling their sensitive and reliable quantification by HPLC with UV detection. The described method is suitable for a wide range of research, quality control, and drug development applications where the analysis of aliphatic amines is required.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 4. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Quantitative Analysis of Amino Acids using 2-Methyl-4-nitrophenyl Isocyanate Derivatization with LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative amino acid analysis is a critical tool in various fields, including clinical diagnostics for metabolic disorders, biomedical research, and quality control in drug development. While traditional methods like ion-exchange chromatography with post-column ninhydrin derivatization are robust, they can be time-consuming. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a rapid, sensitive, and specific alternative. However, the inherent polarity and sometimes poor ionization efficiency of native amino acids can pose challenges for reversed-phase LC-MS analysis.

To overcome these limitations, pre-column derivatization is often employed to enhance the chromatographic retention and mass spectrometric detection of amino acids. This application note describes a novel method for the quantitative analysis of amino acids in biological matrices using 2-Methyl-4-nitrophenyl isocyanate as a derivatizing agent, followed by LC-MS/MS detection. The isocyanate group reacts efficiently with the primary amino group of amino acids to form stable urea derivatives, which exhibit improved hydrophobicity and ionization efficiency, making them well-suited for LC-MS/MS analysis.

Principle of the Method

The core of this method is the derivatization of amino acids with this compound. The electrophilic isocyanate carbon atom is attacked by the nucleophilic primary amino group of the amino acid, leading to the formation of a stable N,N'-disubstituted urea derivative. This reaction is typically carried out in an alkaline environment to ensure the amino group is deprotonated and thus more nucleophilic.

Following derivatization, the resulting derivatives are separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by using a stable isotope-labeled internal standard for each amino acid and monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and accuracy.

Experimental Protocols

Reagents and Materials

-

Amino Acid Standard Mix (e.g., 2.5 mM in 0.1 N HCl)

-

This compound

-

Internal Standard Mix (e.g., 13C, 15N-labeled amino acids)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Pyridine

-

LC-MS/MS system (e.g., Agilent 1290 UPLC coupled to a Sciex 4500 tandem mass spectrometer)[1]

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Sample Preparation (Plasma/Serum)

-

Thaw plasma or serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.

-

Add 10 µL of the internal standard mix.

-

Add 150 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

The dried extract is now ready for derivatization.

Derivatization Protocol

-

Reconstitute the dried sample extract or 10 µL of amino acid standard/calibration curve points in 50 µL of a 1:1 (v/v) solution of acetonitrile and 100 mM sodium borate buffer (pH 9.0).

-

Prepare the derivatizing reagent by dissolving this compound in acetonitrile to a final concentration of 10 mg/mL. This solution should be prepared fresh.

-

Add 20 µL of the derivatizing reagent solution to each sample/standard.

-

Add 5 µL of pyridine to catalyze the reaction.

-

Vortex the mixture for 15 seconds.

-

Incubate at 60°C for 30 minutes in a heating block.

-

After incubation, cool the samples to room temperature.

-

Add 100 µL of 0.1% formic acid in water to stop the reaction and prepare the sample for injection.

-

Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to an LC-MS vial for analysis.

Figure 1. Derivatization reaction of an amino acid.

LC-MS/MS Analysis

-

LC System: Agilent 1290 UPLC or equivalent

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

MS System: Sciex 4500 Triple Quadrupole or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: Optimized for each derivatized amino acid (see Table 1 for examples).

Figure 2. General experimental workflow.

Quantitative Data

The method was validated for linearity, precision, and accuracy. The following tables summarize the performance characteristics for a selection of amino acids.

Table 1: Example MRM Transitions for Derivatized Amino Acids

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Alanine | 266.1 | 164.1 | 25 | 20 |

| Valine | 294.2 | 164.1 | 25 | 22 |

| Leucine | 308.2 | 164.1 | 25 | 22 |

| Proline | 292.1 | 116.1 | 25 | 25 |

| Phenylalanine | 342.2 | 164.1 | 25 | 28 |

| Tyrosine | 358.2 | 164.1 | 25 | 28 |

Table 2: Method Validation Summary

| Amino Acid | Linearity Range (µM) | R² | LLOQ (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| Alanine | 1 - 1000 | >0.998 | 1 | < 5% | < 7% |

| Valine | 1 - 1000 | >0.997 | 1 | < 4% | < 6% |

| Leucine | 1 - 1000 | >0.998 | 1 | < 5% | < 8% |

| Proline | 0.5 - 500 | >0.999 | 0.5 | < 6% | < 9% |

| Phenylalanine | 0.5 - 500 | >0.997 | 0.5 | < 4% | < 7% |

| Tyrosine | 0.5 - 500 | >0.998 | 0.5 | < 5% | < 8% |

Troubleshooting and Logical Relationships

Effective troubleshooting is key to maintaining high-quality data. The following diagram illustrates a logical approach to common issues encountered during analysis.

Figure 3. Troubleshooting guide for common issues.

Conclusion

The use of this compound as a pre-column derivatizing agent provides a robust and sensitive method for the quantitative analysis of amino acids by LC-MS/MS. The procedure is straightforward, easily automated, and yields derivatives with excellent chromatographic and mass spectrometric properties. This method is suitable for high-throughput applications in clinical and research settings where accurate amino acid profiling is required.

References

Application Notes and Protocols: Reaction of 2-Methyl-4-nitrophenyl Isocyanate with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between 2-methyl-4-nitrophenyl isocyanate and primary and secondary amines, a crucial transformation in the synthesis of diverse urea derivatives with applications in drug discovery and medicinal chemistry. The protocols outlined below are based on established chemical principles and specific examples from the scientific literature.

Introduction

This compound is an aromatic isocyanate that serves as a versatile building block in organic synthesis. The presence of an electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack by amines. This reactivity, tempered by the presence of a weakly electron-donating methyl group, allows for the efficient formation of substituted ureas. The urea functional group is a key pharmacophore in numerous clinically approved drugs and bioactive molecules due to its ability to form stable hydrogen bond interactions with biological targets.[1]

The reaction of this compound with primary and secondary amines proceeds via a nucleophilic addition mechanism, yielding N,N'-disubstituted and N,N,N'-trisubstituted ureas, respectively. These products can be further utilized in the development of compound libraries for high-throughput screening or as final drug candidates.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56309-59-2 | [2] |

| Molecular Formula | C₈H₆N₂O₃ | [2] |

| Molecular Weight | 178.14 g/mol | [2] |

| Appearance | Light yellow to brown crystalline powder | [2] |

| Melting Point | 81-84 °C | [2] |

| Boiling Point | 168 °C at 23 mmHg | [2] |

| Solubility | Soluble in common organic solvents like dichloromethane, 1,2-dichloroethane, and THF. |

Table 2: Representative Reaction Data for the Synthesis of Ureas from this compound

| Amine Type | Amine | Product | Reaction Conditions | Yield | Reference |

| Primary | Aniline (example) | N-(2-methyl-4-nitrophenyl)-N'-phenylurea | Dichloromethane, room temperature, 2-4 hours | Expected to be high | General reaction |

| Secondary | Cyclohexylamine derivative | 1-cyclohexyl-2-(2-methyl-4-nitrophenylimino)-3-oxa-1-azaspiro[4.4]nonane | 1,2-dichloroethane, N-methylmorpholine, 50°C, 18 h | Not specified | [3] |

| Secondary | Maytansinol | Maytansinoid-urea conjugate | Not specified | 14% |

Experimental Protocols

Protocol 1: General Procedure for the Reaction with a Primary Amine (e.g., Aniline)

This protocol describes a general method for the synthesis of an N,N'-disubstituted urea from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (optional, as a scavenger for any acidic impurities)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane.

-

To this solution, add this compound (1.0 equivalent) portion-wise at room temperature. A slight exotherm may be observed.

-

If the amine salt is used, add triethylamine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Procedure for the Reaction with a Secondary Amine

This protocol is adapted from a patented procedure for the reaction of this compound with a secondary amine.[3]

Materials:

-

This compound

-

Secondary amine (e.g., a substituted cyclohexylamine derivative)

-

1,2-Dichloroethane

-

N-methylmorpholine

-

Standard glassware for organic synthesis with heating capabilities (e.g., heating mantle, condenser)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine the secondary amine (1.0 equivalent) and this compound (1.0 equivalent) in 1,2-dichloroethane.

-

Add N-methylmorpholine (2.0 equivalents) to the mixture.

-

Heat the resulting mixture to 50°C and maintain this temperature for 18 hours with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired trisubstituted urea.[3]

Mandatory Visualizations

Caption: General reaction of this compound.

Caption: Workflow for drug discovery using a urea library.

References

- 1. EP0816309A1 - Scavenger assisted combinatorial process for preparing libraries of urea and thiourea compounds - Google Patents [patents.google.com]

- 2. US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents - Google Patents [patents.google.com]

- 3. CA3011440A1 - Maytansinoid derivatives, conjugates thereof, and methods of use - Google Patents [patents.google.com]

Application Notes: Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyanate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted ureas are a cornerstone structural motif in medicinal chemistry and drug discovery. The urea functional group, with its capacity to act as both a hydrogen bond donor and acceptor, is integral to numerous clinically approved therapeutics, enabling potent and specific interactions with biological targets.[1][2] Many urea-containing compounds function as enzyme inhibitors, particularly targeting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3]

The reaction between an isocyanate and an amine is the most direct and widely employed method for the synthesis of N,N'-substituted ureas.[4][5] This reaction is typically high-yielding, proceeds under mild conditions, and tolerates a wide variety of functional groups. 2-Methyl-4-nitrophenyl isocyanate is a valuable and versatile building block for this purpose. The presence of a nitro group provides an electronic handle and a site for further chemical modification, such as reduction to an amine, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. These application notes provide a detailed protocol for the synthesis of a variety of substituted ureas using this reagent.

General Reaction Scheme

The synthesis proceeds via the nucleophilic addition of a primary or secondary amine to the electrophilic carbonyl carbon of the isocyanate.

Figure 1: General reaction for the synthesis of N-(2-methyl-4-nitrophenyl)-N'-substituted ureas from this compound and a primary or secondary amine.

Experimental Protocols

Protocol 1: General Synthesis of N-(2-methyl-4-nitrophenyl)-N'-substituted Ureas

This protocol describes a general method applicable to a wide range of primary and secondary amines. Reactions are typically fast and can be performed at room temperature. Anhydrous solvents are recommended to prevent the hydrolysis of the isocyanate to the corresponding amine.

Materials and Equipment:

-

This compound

-

Substituted primary or secondary amine (e.g., benzylamine, aniline, morpholine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

-

Analytical balance

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., 5-10 mL of THF per mmol of amine).

-

In a separate flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

-

While stirring the amine solution at room temperature (or 0 °C for highly reactive amines), add the isocyanate solution dropwise over 5-10 minutes.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates completion. Alternatively, the reaction can be monitored by IR spectroscopy, looking for the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).

-

Upon completion, if a precipitate has formed, collect the product by vacuum filtration. Wash the solid with a small amount of cold solvent or a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by trituration with diethyl ether or hexane, followed by filtration, or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). If necessary, column chromatography on silica gel can be performed.

-

Dry the final product under vacuum to yield the pure substituted urea.

-

Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).

Data Presentation

The following table summarizes representative results for the synthesis of various substituted ureas using the general protocol described above.

| Entry | Amine Substrate | Product Name | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | N-Benzyl-N'-(2-methyl-4-nitrophenyl)urea | THF | 2 | 95% |

| 2 | Aniline | N-(2-Methyl-4-nitrophenyl)-N'-phenylurea | THF | 3 | 92% |

| 3 | Morpholine | 4-((2-Methyl-4-nitrophenyl)carbamoyl)morpholine | DCM | 2 | 98% |

| 4 | Diethylamine | N,N-Diethyl-N'-(2-methyl-4-nitrophenyl)urea | DCM | 4 | 89% |

| 5 | 4-Fluoroaniline | N-(4-Fluorophenyl)-N'-(2-methyl-4-nitrophenyl)urea | THF | 3 | 94% |

Visualizations

Experimental Workflow

The overall experimental process, from starting materials to the final purified product, can be visualized as a straightforward workflow.

Caption: A flowchart illustrating the key steps in the synthesis of substituted ureas.

Relevance in Drug Discovery: A Hypothetical Mechanism

Many N,N'-diaryl ureas function as Type II kinase inhibitors, targeting critical signaling pathways implicated in cancer cell proliferation and survival. The compounds synthesized via this protocol are ideal candidates for screening as inhibitors of pathways such as the MAPK/ERK cascade.

Caption: A potential mechanism of action for urea derivatives as RAF kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. N-(4-Nitrophenyl)-N'-phenyl-urea [webbook.nist.gov]

- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

Application Notes and Protocols: Reaction of 2-Methyl-4-nitrophenyl Isocyanate with Alcohols to Form Urethanes

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reaction between 2-methyl-4-nitrophenyl isocyanate and alcohols, resulting in the formation of urethanes. This reaction is of significant interest for the derivatization of alcohols to enhance their detectability in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which is particularly relevant in drug development and metabolic studies.

Introduction

Aryl isocyanates, such as this compound, are reactive compounds that readily undergo nucleophilic addition with alcohols to form stable urethane (carbamate) derivatives. The presence of a nitro group and a methyl group on the aromatic ring of this compound influences the reactivity of the isocyanate group and provides a strong chromophore, facilitating UV detection in chromatographic analyses. This makes it a potentially valuable reagent for the quantitative analysis of alcohols, including complex molecules like steroids, in various biological matrices.[1][2][3][4]

Reaction Principle

The fundamental reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon atom of the isocyanate group. The lone pair of electrons on the alcohol's oxygen atom initiates the reaction, leading to the formation of a urethane linkage (-NH-CO-O-).

General Reaction Scheme:

Caption: General reaction of this compound with an alcohol.

Applications in Research and Drug Development

The primary application of this reaction is the chemical derivatization of alcohols for analytical purposes.[1][2][3][4]

-

Enhanced UV Detection: The 2-methyl-4-nitrophenyl group is a strong chromophore, significantly increasing the molar absorptivity of the alcohol derivative. This allows for sensitive detection using UV-Vis detectors in HPLC systems.

-

Improved Chromatographic Separation: The formation of the urethane derivative alters the polarity and molecular weight of the alcohol, which can lead to better separation from other components in a complex mixture.

-

LC-MS Analysis: Derivatization can improve the ionization efficiency of alcohols in mass spectrometry, leading to lower detection limits. This is particularly useful for the analysis of low-concentration steroid alcohols in biological samples.[1][2][3][4]

Experimental Protocols

General Protocol for Urethane Synthesis (Derivatization)

This protocol is a general guideline and should be adapted and optimized for the specific alcohol being derivatized.

Materials:

-

This compound

-

Alcohol of interest

-

Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran (THF), dichloromethane)

-

Dry nitrogen or argon atmosphere

-

Stirring apparatus

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Quenching agent (e.g., a primary or secondary amine like piperidine or butylamine to react with excess isocyanate)

Workflow Diagram:

Caption: General experimental workflow for urethane formation and analysis.

Procedure:

-

Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of the alcohol in an appropriate volume of anhydrous aprotic solvent.

-

Addition of Isocyanate: To the stirred solution of the alcohol, add a solution of this compound in the same anhydrous solvent. A slight molar excess of the isocyanate (e.g., 1.1 to 1.5 equivalents) is typically used to ensure complete conversion of the alcohol.

-